
4-Butylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexenone, featuring a butyl group attached to the fourth carbon of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexenone with butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Another method involves the catalytic hydrogenation of 4-butylphenol to produce 4-butylcyclohexanol, which is then oxidized to 4-butylcyclohexanone. Subsequent dehydrogenation of 4-butylcyclohexanone yields this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 4-butylcyclohexene. This process uses catalysts such as vanadium pentoxide (V2O5) and hydrogen peroxide (H2O2) to achieve high yields and selectivity. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 4-butylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group reacts with nucleophiles such as amines or thiols to form corresponding adducts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-Butylcyclohexane-1,2-dione.
Reduction: 4-Butylcyclohexanol.
Substitution: Various adducts depending on the nucleophile used.
Applications De Recherche Scientifique
4-Butylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone group. This reactivity is crucial for its role in organic synthesis and biological systems.
In biological systems, this compound may inhibit enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity. This mechanism is similar to that of other enone-containing compounds, which are known to act as enzyme inhibitors.
Comparaison Avec Des Composés Similaires
4-Butylcyclohex-2-en-1-one can be compared with other cyclohexenone derivatives such as:
Cyclohex-2-en-1-one: Lacks the butyl group, making it less hydrophobic and less sterically hindered.
4-Methylcyclohex-2-en-1-one: Contains a methyl group instead of a butyl group, resulting in different reactivity and physical properties.
4-Phenylcyclohex-2-en-1-one: The phenyl group introduces aromaticity, affecting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its butyl group, which influences its hydrophobicity, steric properties, and overall reactivity, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Propriétés
Numéro CAS |
135056-62-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-butylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-9-5-7-10(11)8-6-9/h5,7,9H,2-4,6,8H2,1H3 |
Clé InChI |
NYEWPZJBNOUNPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


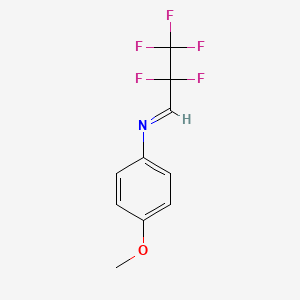
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
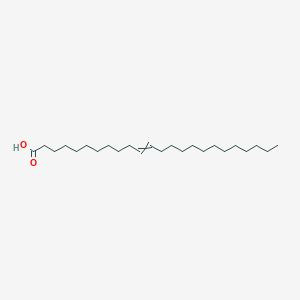
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
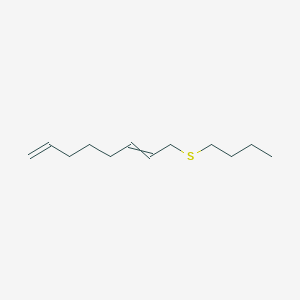
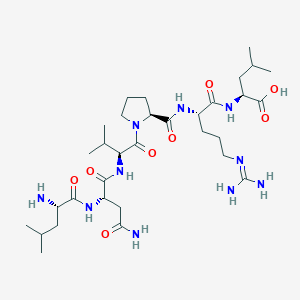
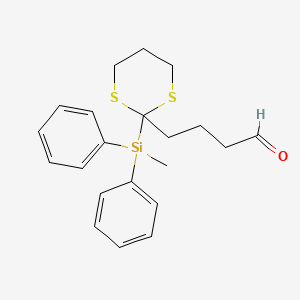
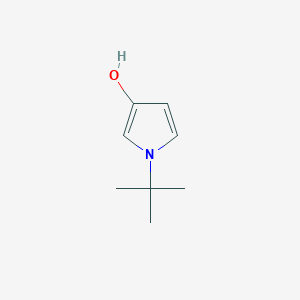
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
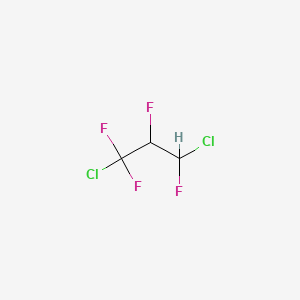
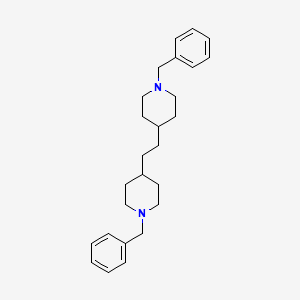
![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
